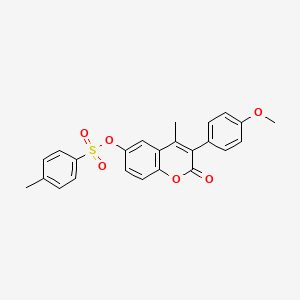
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is not directly mentioned in the provided papers. However, the papers do discuss related pyridazine derivatives, which are compounds known for their herbicidal activities and potential in forming metal complexes. Pyridazine derivatives, such as those mentioned in the papers, are characterized by a pyridazine ring, which is a six-membered heterocyclic compound with two adjacent nitrogen atoms. These compounds have been synthesized and evaluated for their herbicidal effectiveness and ability to form metal-coordinating complexes .
Synthesis Analysis
The synthesis of pyridazine derivatives is a multi-step process that can involve various starting materials and intermediates. For example, one of the papers describes the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, resulting in an intermediate that is further modified to produce a series of compounds . Another paper discusses the synthesis of 3,6-di(pyridin-2-yl)pyridazines using inverse-electron-demand Diels-Alder reactions, which can be accelerated under microwave-assisted conditions . These methods highlight the versatility and adaptability of synthetic routes to produce various pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their biological activity. The papers indicate that the presence of certain substituents on the pyridazine ring, such as a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene ring, are essential for high herbicidal activity . Additionally, the ability of pyridazine derivatives to coordinate with metals, forming gridlike metal complexes, is attributed to the specific arrangement of nitrogen atoms within the pyridazine ring .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cycloadditions, which are central to their synthesis. The papers describe the use of inverse-electron-demand Diels-Alder reactions to create pyridazine rings, and the unexpected cycloaddition of ketones and aldehydes to form substituted pyridazines . These reactions are sensitive to reaction conditions, such as temperature and solvent, which can significantly affect the reaction rate and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The papers do not provide specific details on the physical properties of the compounds studied, but it can be inferred that factors such as solubility, melting point, and stability would be affected by the substituents attached to the pyridazine ring. The chemical properties, such as reactivity and herbicidal activity, are discussed, with some compounds exhibiting potent herbicidal activities at very low doses .
Applications De Recherche Scientifique
Antiulcer Agents and Metabolic Properties
- Research has identified compounds with pharmacologic profiles similar to antiulcer agents, focusing on their gastric antisecretory and cytoprotective properties. These studies involve the analysis of structure-activity relationships and the metabolism of such compounds (Kaminski et al., 1987).
Synthesis and Reactivity in Organic Chemistry
- The reactivity of compounds like 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salts has been studied to afford arylhydrazonal compounds. These studies contribute to the understanding of the synthesis of various heterocyclic compounds including pyridazine derivatives (Abdallah et al., 2007).
Antibacterial Properties
- Piperazinyl oxazolidinone compounds, including those with pyridazine heteroaromatic rings, have been evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents effective against gram-positive organisms (Tucker et al., 1998).
Water Oxidation Catalysts
- A family of Ru complexes, including compounds with pyridazine ligands, has been studied for their potential in water oxidation. This research has implications for energy conversion and storage (Zong & Thummel, 2005).
Synthesis of Heterocyclic Compounds
- The synthesis of various heterocyclic compounds from pyridine derivatives, including thiopyrimidine, pyrane, and pyrazoline derivatives, has been researched. This work contributes to the development of compounds with potential analgesic and antiparkinsonian activities (Amr et al., 2008).
Antiviral Evaluations
- Synthesis of compounds like [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone and their reactions with nucleophiles have been investigated for their potential antiviral properties (Sayed & Ali, 2007).
Analgesic and Anti-Inflammatory Activities
- Novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. Such research contributes to the development of new therapeutic compounds (Demchenko et al., 2015).
Propriétés
IUPAC Name |
3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-6-7-13(16-15-11)20-12-4-2-8-17(10-12)22(18,19)14-5-3-9-21-14/h3,5-7,9,12H,2,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMMJOASOTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


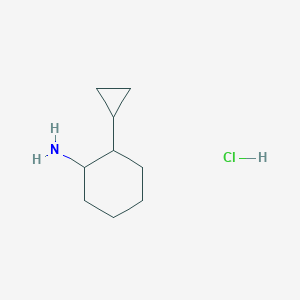
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
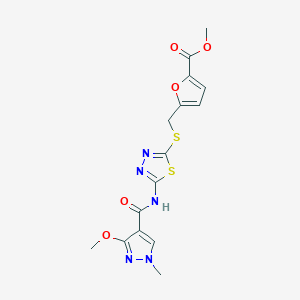
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
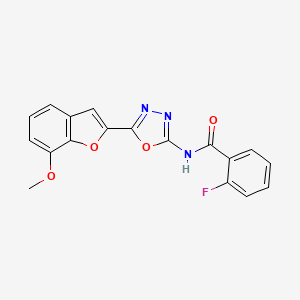
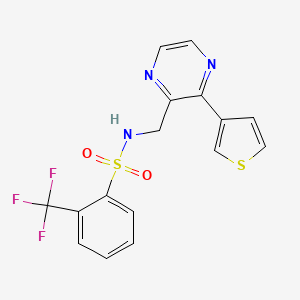
![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)
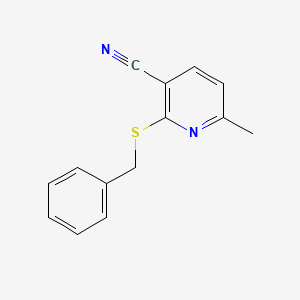

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)
![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)
